1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoroquinolin-4(1H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of a related compound, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound was synthesized and characterized using NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, highlighting its potential in various applications due to its unique structural properties (Mamatha S.V et al., 2019).
Biological Activities
- Another research discussed the biological activities of a similar quinazolinone-based derivative, highlighting its potent cytotoxic activity against human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an anti-cancer agent (Y. Riadi et al., 2021).
- A study synthesized new fluorinated derivatives of quinolinecarboxylic acids, including 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives, demonstrating potential applications in various scientific fields (E. Nosova et al., 2002).
Antimicrobial Activities
- Research on the synthesis and antibacterial activities of quinolones containing five- and six-membered heterocyclic substituents at the 7-position, including compounds similar to the one , showed significant in vitro antibacterial activity, particularly against Gram-positive organisms (C. S. Cooper et al., 1990).
Chemosensors and Fluorescent Applications
- A study on reusable colorimetric and fluorescent chemosensors based on 1,8-naphthalimide derivatives, which include structural similarities to the compound , showed their efficiency as reversible colorimetric and fluorescent chemosensors for fluoride ion detection (Liang Zhang et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-3-13-5-7-14(8-6-13)20-23-21(27-24-20)17-12-25(4-2)18-10-9-15(22)11-16(18)19(17)26/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNUQYPYVOGQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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